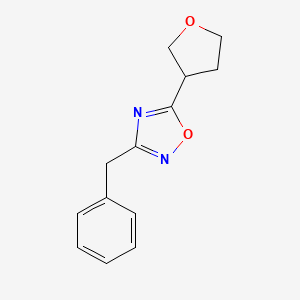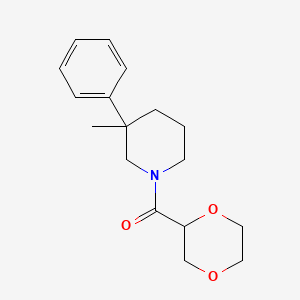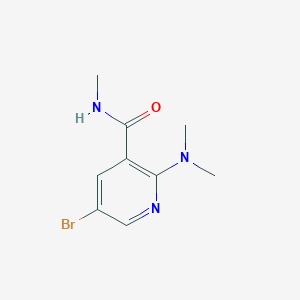![molecular formula C17H23NO3 B7596337 1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B7596337.png)
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone, also known as DMMP, is a synthetic compound that has been widely used in scientific research. DMMP belongs to the class of psychoactive substances known as designer drugs, which are designed to mimic the effects of illicit drugs such as cocaine and amphetamines. DMMP has been found to have a potent stimulant effect on the central nervous system, and has been used in a variety of scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The mechanism of action of 1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, blocking the reuptake of dopamine in the brain and increasing the levels of dopamine in the synapse. This leads to an increase in the activity of the central nervous system, resulting in a potent stimulant effect.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as to cause hyperactivity and restlessness. This compound has also been found to increase the release of dopamine and other neurotransmitters in the brain, leading to an increase in mood and motivation.
Advantages and Limitations for Lab Experiments
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone has a number of advantages for use in laboratory experiments. It is a potent stimulant that can be used to investigate the effects of psychoactive substances on the central nervous system. It is also relatively easy to synthesize in a laboratory setting, making it readily available for use in research studies. However, this compound also has a number of limitations. It is a synthetic compound that has not been extensively studied in humans, and its long-term effects on the body are not fully understood. Additionally, its potent stimulant effects can make it difficult to accurately measure its effects on the central nervous system.
Future Directions
There are a number of potential future directions for research on 1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone. One area of interest is the development of new and more effective treatments for neurological disorders such as ADHD and narcolepsy. This compound has been shown to be effective in treating these disorders, and further research could lead to the development of new and more effective treatments. Another area of interest is the development of new and more potent psychoactive substances for use in scientific research. This compound has been used as a model compound for the development of new designer drugs, and further research could lead to the development of new and more potent compounds with a variety of potential applications.
Synthesis Methods
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone is typically synthesized in a laboratory setting using a multi-step process that involves the reaction of several chemical reagents. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of expertise in organic chemistry. The process involves the reaction of a pyrrolidine derivative with a substituted benzaldehyde, followed by a series of chemical reactions to produce the final product.
Scientific Research Applications
1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone has been widely used in scientific research as a tool to investigate the effects of psychoactive substances on the central nervous system. This compound has been found to have a potent stimulant effect on the brain, and has been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications. This compound has been shown to be effective in treating a variety of neurological disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
IUPAC Name |
1,4-dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-4-6-14(7-5-13)11-15-3-2-8-18(15)17(19)16-12-20-9-10-21-16/h4-7,15-16H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEJILSHGZQRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCN2C(=O)C3COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)
![1-Phenyl-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7596273.png)
![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)



![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)

![N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7596332.png)
